molecular formula C19H22N2O2 B563554 4-(Phenyl-13C6-amino]-1-benzyl-4-piperidinecarboxylic Acid CAS No. 1189861-91-3

4-(Phenyl-13C6-amino]-1-benzyl-4-piperidinecarboxylic Acid

Cat. No. B563554
CAS RN: 1189861-91-3
M. Wt: 316.351
InChI Key: YFSCBWDAVTYIMM-IPTBCTDGSA-N
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Description

“4-(Phenyl-13C6-amino]-1-benzyl-4-piperidinecarboxylic Acid” is a labeled piperidine derivative which serves as a potential analgesic agent . It has a molecular weight of 316.35 and a molecular formula of C 1313 C 6 H 22 N 2 O 2 .


Molecular Structure Analysis

The molecular formula of this compound is C 1313 C 6 H 22 N 2 O 2 . The SMILES representation is NC(=O)C1(CCN(Cc2ccccc2)CC1)N[13c]3[13cH][13cH][13cH][13cH][13cH]3 .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 316.35 . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results.

Scientific Research Applications

Enzymatic Metabolism in Antidepressant Development

4-(Phenyl-13C6-amino]-1-benzyl-4-piperidinecarboxylic Acid has been studied in the context of the metabolism of novel antidepressants. For example, Lu AA21004, a new antidepressant, was found to be metabolized into various metabolites including a benzylic alcohol which is further oxidized to a corresponding benzoic acid, similar in structure to 4-(Phenyl-13C6-amino]-1-benzyl-4-piperidinecarboxylic Acid. This study highlights the role of cytochrome P450 enzymes in this metabolic process, indicating the importance of understanding enzymatic pathways in drug development (Hvenegaard et al., 2012).

Structural Analysis and Hydrogen Bonding

Research into the hydrogen bond scheme of 4-piperidinecarboxylic acids, including 4-(Phenyl-13C6-amino]-1-benzyl-4-piperidinecarboxylic Acid, has been conducted using X-ray diffraction, NMR spectroscopy, and semi-empirical calculations. These studies reveal the three-dimensional assembly of hydrogen bonds in the compound, providing insights into its structural properties, which are critical for designing drugs with optimal molecular interactions (Mora et al., 2002).

Synthesis and Biological Evaluation

The synthesis of compounds containing 4-piperidinecarboxylic acid structures has been explored for their potential biological activities. For instance, a series of 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzylsulfides were synthesized and evaluated for their biological activities, including inhibition of enzymes like butyrylcholinesterase. This research underlines the versatility of piperidinecarboxylic acid derivatives in medicinal chemistry (Khalid et al., 2016).

Antimicrobial and Antioxidant Properties

Studies have also been conducted on phenylsulfamoyl carboxylic acids, related to 4-(Phenyl-13C6-amino]-1-benzyl-4-piperidinecarboxylic Acid, for their antimicrobial and antioxidant activities. Such research is crucial for discovering new compounds that can be effective against various microbial infections and oxidative stress, expanding the potential therapeutic applications of these compounds (Egbujor et al., 2019).

Catalytic Properties in Organic Reactions

The ligand containing 4-amino-1-benzyl piperidine group, a close derivative of the compound , has been synthesized and used in studies involving catalytic properties in organic reactions like the Suzuki–Miyaura coupling. This showcases the potential application of such compounds in facilitating complex chemical reactions, which is significant in pharmaceutical and material science industries (Kilic et al., 2008).

Safety And Hazards

The specific safety and hazard information for this compound is not available in the search results. It is recommended to handle it with appropriate safety measures as with any chemical compound .

properties

CAS RN

1189861-91-3

Product Name

4-(Phenyl-13C6-amino]-1-benzyl-4-piperidinecarboxylic Acid

Molecular Formula

C19H22N2O2

Molecular Weight

316.351

IUPAC Name

4-(anilino)-1-benzylpiperidine-4-carboxylic acid

InChI

InChI=1S/C19H22N2O2/c22-18(23)19(20-17-9-5-2-6-10-17)11-13-21(14-12-19)15-16-7-3-1-4-8-16/h1-10,20H,11-15H2,(H,22,23)/i2+1,5+1,6+1,9+1,10+1,17+1

InChI Key

YFSCBWDAVTYIMM-IPTBCTDGSA-N

SMILES

C1CN(CCC1(C(=O)O)NC2=CC=CC=C2)CC3=CC=CC=C3

synonyms

1-Benzyl-4-[(phenyl-13C6)-amino]piperidine-4-carboxylic Acid;  4-(Anilino-13C6)-1-benzylpiperidine-4-carboxylic Acid;  NSC 73748-13C6; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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